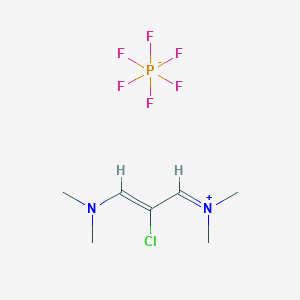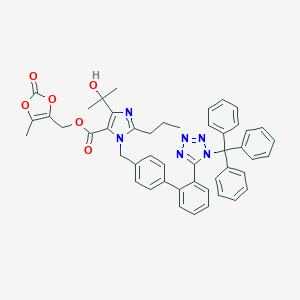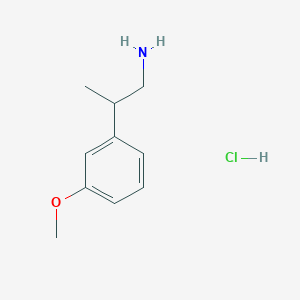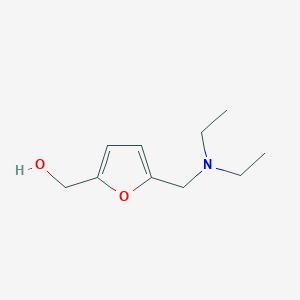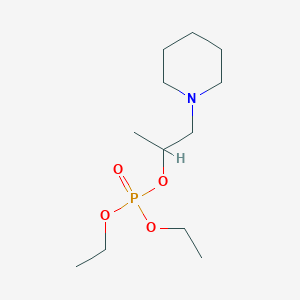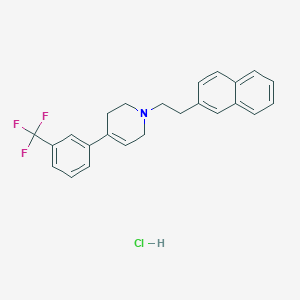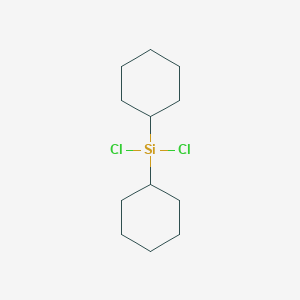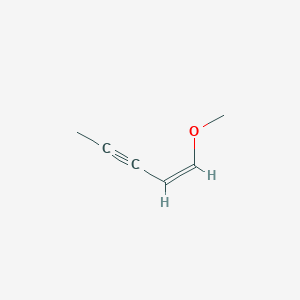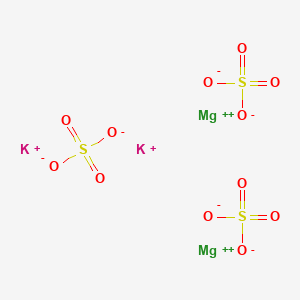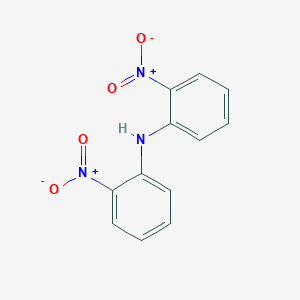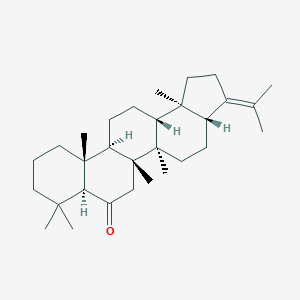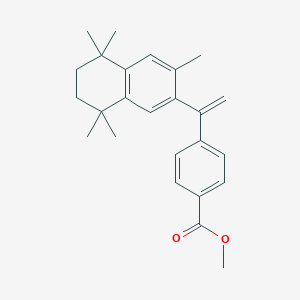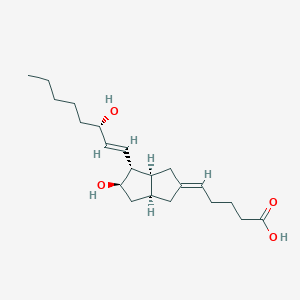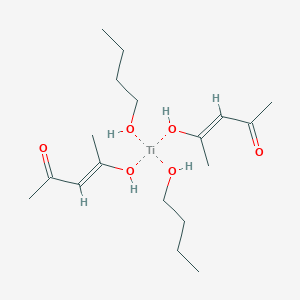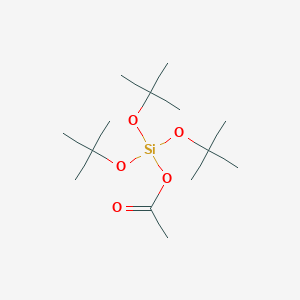
Acetoxytri-tert-butoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetoxytri-tert-butoxysilane, also known as ATBS, is a chemical compound that is widely used in scientific research for its unique properties. ATBS belongs to the class of organosilicon compounds, which are known for their diverse applications in various fields such as medicine, engineering, and materials science.
Applications De Recherche Scientifique
Acetoxytri-tert-butoxysilane has been extensively used in scientific research for various applications. One of the most common applications of Acetoxytri-tert-butoxysilane is as a surface modifier for glass and metal substrates. Acetoxytri-tert-butoxysilane forms a thin, uniform layer on the substrate surface, which improves its hydrophobicity and adhesion properties. This property makes Acetoxytri-tert-butoxysilane an excellent candidate for use in microelectronics, where it is used to improve the performance of electronic devices.
Acetoxytri-tert-butoxysilane has also been used in the development of new materials such as hybrid organic-inorganic polymers. These polymers have unique properties such as high thermal stability, high mechanical strength, and low dielectric constant, which make them useful in various applications such as coatings, adhesives, and composites.
Mécanisme D'action
Acetoxytri-tert-butoxysilane reacts with water to form silanol groups, which then undergo condensation reactions to form a cross-linked network. This network is responsible for the unique properties of Acetoxytri-tert-butoxysilane such as its hydrophobicity and adhesion properties. The cross-linked network also makes Acetoxytri-tert-butoxysilane an excellent candidate for use in coatings and adhesives.
Effets Biochimiques Et Physiologiques
Acetoxytri-tert-butoxysilane is not known to have any significant biochemical or physiological effects. However, it is important to handle Acetoxytri-tert-butoxysilane with care as it is a reactive chemical and can cause skin and eye irritation upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Acetoxytri-tert-butoxysilane in lab experiments is its unique properties such as its hydrophobicity and adhesion properties. These properties make Acetoxytri-tert-butoxysilane an excellent candidate for use in coatings, adhesives, and composites. However, one of the limitations of using Acetoxytri-tert-butoxysilane is its reactivity, which requires careful handling and storage.
Orientations Futures
There are several future directions for the use of Acetoxytri-tert-butoxysilane in scientific research. One area of research is the development of new materials such as hybrid organic-inorganic polymers with unique properties. Another area of research is the use of Acetoxytri-tert-butoxysilane in the development of new electronic devices with improved performance. Additionally, Acetoxytri-tert-butoxysilane can be used in the development of new coatings and adhesives with improved properties such as corrosion resistance and durability.
Conclusion
In conclusion, Acetoxytri-tert-butoxysilane is a unique chemical compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Acetoxytri-tert-butoxysilane has the potential to revolutionize various fields such as materials science, engineering, and medicine, making it an important chemical compound in scientific research.
Méthodes De Synthèse
Acetoxytri-tert-butoxysilane is synthesized by reacting tert-butanol with acetic anhydride and triethylamine in the presence of a silicon-containing compound such as tetraethyl orthosilicate. The reaction yields Acetoxytri-tert-butoxysilane as a clear, colorless liquid with a boiling point of 167°C and a molecular weight of 312.5 g/mol.
Propriétés
Numéro CAS |
17947-85-2 |
|---|---|
Nom du produit |
Acetoxytri-tert-butoxysilane |
Formule moléculaire |
C14H30O5Si |
Poids moléculaire |
306.47 g/mol |
Nom IUPAC |
tris[(2-methylpropan-2-yl)oxy]silyl acetate |
InChI |
InChI=1S/C14H30O5Si/c1-11(15)16-20(17-12(2,3)4,18-13(5,6)7)19-14(8,9)10/h1-10H3 |
Clé InChI |
STCHVBTVDSDGFF-UHFFFAOYSA-N |
SMILES |
CC(=O)O[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
SMILES canonique |
CC(=O)O[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Autres numéros CAS |
17947-85-2 |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



